1-Methoxypiperidine-4-carboxylic acid
Description
1-Methoxypiperidine-4-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxy group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-methoxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
JBGXUKUKGWBRTR-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with methanol in the presence of a strong acid catalyst, followed by carboxylation. Another method includes the use of 1-methyl-4-piperidone as a starting material, which undergoes methoxylation and subsequent carboxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Methoxypiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
1-Methylpiperidine-4-carboxylic acid: Similar in structure but lacks the methoxy group.
1-Methoxypiperidine-4-carboxylic acid hydrochloride: A hydrochloride salt form of the compound.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Biological Activity
1-Methoxypiperidine-4-carboxylic acid (MPCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 179.644 g/mol. The compound features a piperidine ring substituted with a methoxy group and a carboxylic acid group, which contribute to its reactivity and biological properties.
The biological activity of MPCA is largely attributed to its interaction with various molecular targets. The compound can act as:
- Enzyme Inhibitor : MPCA may inhibit specific enzymes, influencing metabolic pathways.
- Receptor Modulator : It can interact with receptors, potentially affecting signaling pathways involved in cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including MPCA. For instance, research demonstrated that certain piperidine derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that MPCA may also possess similar properties. The mechanism was linked to the induction of apoptosis in cancer cells, enhancing its appeal as a candidate for cancer therapy .
Neuroprotective Effects
Piperidine derivatives are often explored for their neuroprotective effects. MPCA's structural similarity to known neuroprotective agents suggests it may also exhibit such properties. The methoxy group could enhance lipophilicity, improving its ability to cross the blood-brain barrier and interact with central nervous system targets.
Analgesic and Anti-inflammatory Properties
Compounds similar to MPCA have been reported to exhibit analgesic and anti-inflammatory activities. These effects are crucial for developing new pain management therapies and addressing inflammatory conditions .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
The following table compares MPCA with other piperidine derivatives regarding their biological activities:
| Compound | Anticancer Activity | Neuroprotective Effects | Analgesic Properties |
|---|---|---|---|
| This compound | Potentially high | Suggested | Moderate |
| 1-Methylpiperidine-4-carboxylic acid | Confirmed | Limited evidence | High |
| 1-Ethoxypiperidine-4-carboxylic acid | Moderate | Suggested | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
